![molecular formula C16H18N4OS B13668635 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a thione group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxypropyl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core with a benzyloxypropyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but differs in the fused ring system.
Thiazolo[3,2-a]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring.
Uniqueness
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is unique due to the presence of the benzyloxypropyl group and the thione functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N4OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-amino-5-(3-phenylmethoxypropyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H18N4OS/c17-16-19-14-13(15(22)20-16)12(9-18-14)7-4-8-21-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H4,17,18,19,20,22) |
InChI Key |
CREOEHSIARQRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CNC3=C2C(=S)N=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
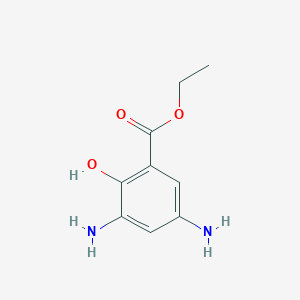
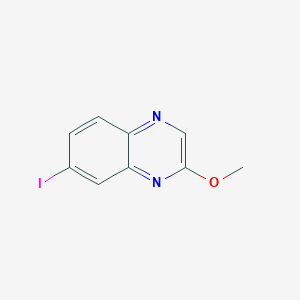
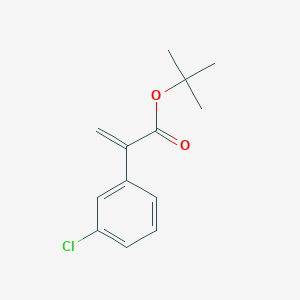
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

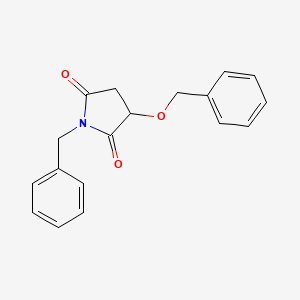
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
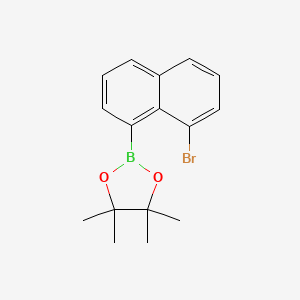
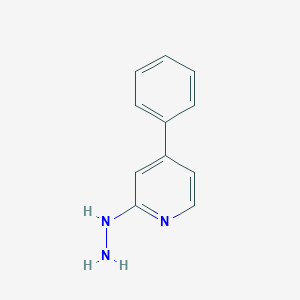
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
